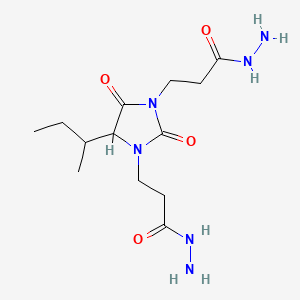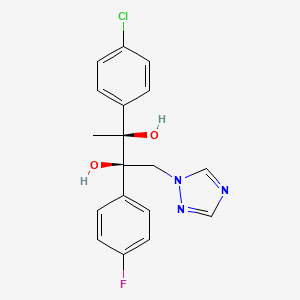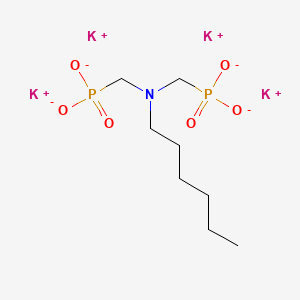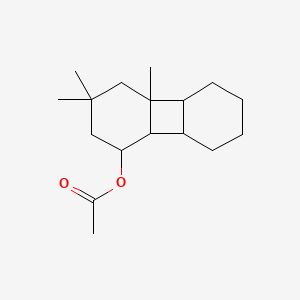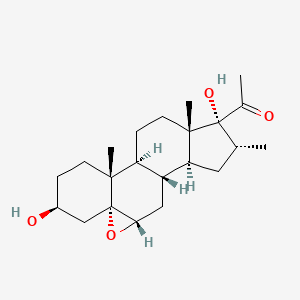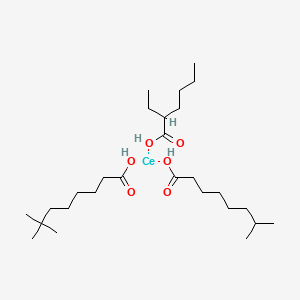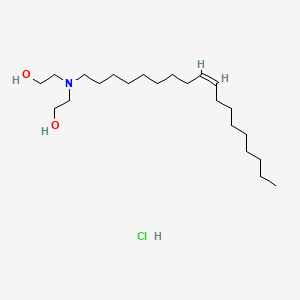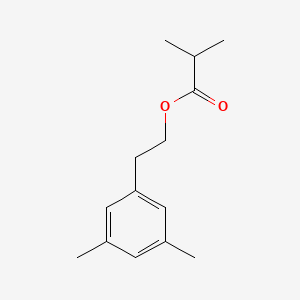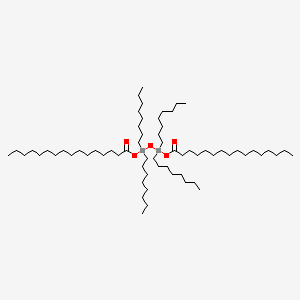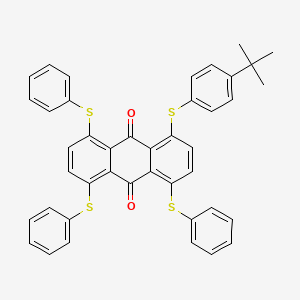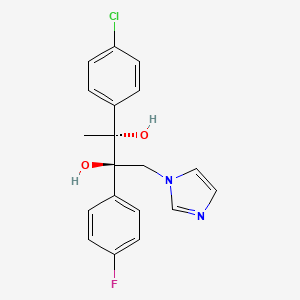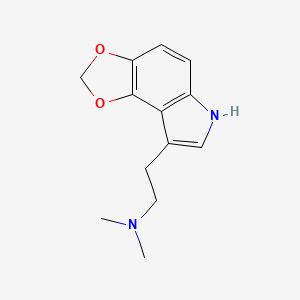
4,5-Mdo-dmt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Methylenedioxy-N,N-dimethyltryptamine is a lesser-known psychedelic compound. It is the 4,5-methylenedioxy analog of dimethyltryptamine. This compound was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive substances . Despite its structural similarity to dimethyltryptamine, 4,5-methylenedioxy-N,N-dimethyltryptamine has not been extensively studied for its psychoactive effects .
Preparation Methods
The synthesis of 4,5-methylenedioxy-N,N-dimethyltryptamine involves several steps The starting material is typically indole, which undergoes a series of reactions to introduce the methylenedioxy group at the 4 and 5 positionsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial production methods for this compound are not well-documented, likely due to its limited use and the niche nature of its applications. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
4,5-Methylenedioxy-N,N-dimethyltryptamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide. The major products formed are often carboxylic acids or ketones.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride. The products are usually alcohols or amines.
Substitution: This reaction can occur at the nitrogen atom or the aromatic ring.
Scientific Research Applications
4,5-Methylenedioxy-N,N-dimethyltryptamine has been the subject of limited scientific research. Its primary applications are in the field of psychopharmacology, where it is used to study the effects of psychedelic compounds on the brain. Behavioral disruption studies in male rats have indicated that its hallucinogenic potency is less than that of 4,5-methylenedioxy-N,N-diisopropyltryptamine but greater than that of 5,6-methylenedioxy-N,N-diisopropyltryptamine .
In chemistry, it serves as a model compound for studying the structure-activity relationships of tryptamines. Its unique structure allows researchers to explore the effects of the methylenedioxy group on the pharmacological properties of tryptamines .
Mechanism of Action
The exact mechanism of action of 4,5-methylenedioxy-N,N-dimethyltryptamine is not well understood. it is believed to act on the serotonin receptors in the brain, similar to other tryptamines. The methylenedioxy group may enhance its binding affinity to these receptors, leading to its psychoactive effects .
Comparison with Similar Compounds
4,5-Methylenedioxy-N,N-dimethyltryptamine is structurally similar to several other compounds, including:
4,5-Methylenedioxy-N,N-diisopropyltryptamine: This compound has a similar structure but with isopropyl groups instead of methyl groups.
5,6-Methylenedioxy-N,N-diisopropyltryptamine: This compound has the methylenedioxy group at the 5 and 6 positions.
The uniqueness of 4,5-methylenedioxy-N,N-dimethyltryptamine lies in its specific substitution pattern, which influences its pharmacological properties and makes it a valuable compound for scientific research .
Properties
CAS No. |
81249-30-1 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(6H-[1,3]dioxolo[4,5-e]indol-8-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)6-5-9-7-14-10-3-4-11-13(12(9)10)17-8-16-11/h3-4,7,14H,5-6,8H2,1-2H3 |
InChI Key |
ZMKRWFZFMOKVCP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



